1-Methyl-3,5-dinitro-1H-pyridin-2-one

Vue d'ensemble

Description

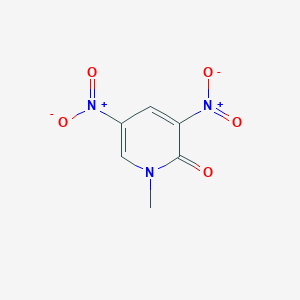

1-Methyl-3,5-dinitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H5N3O5 and a molecular weight of 199.12 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with nitro groups at the 3 and 5 positions and a methyl group at the 1 position. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

The synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one typically involves multiple steps starting from pyridine. The general synthetic route includes:

Methylation of Pyridine: Pyridine is first methylated to form 1-methylpyridinium methyl sulfate.

Oxidation: The methylated pyridine is then oxidized to produce 1-methyl-2-pyridone.

Nitration: Finally, the 1-methyl-2-pyridone undergoes nitration to yield this compound.

Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: Reduction reactions typically involve the nitro groups, converting them to amino groups.

Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Methyl-3,5-dinitro-1H-pyridin-2-one has the molecular formula and features a pyridine ring substituted with two nitro groups and a methyl group. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in synthetic chemistry and pharmacology.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its electron-deficient nature due to the nitro groups enhances its reactivity, allowing it to participate in nucleophilic reactions.

Key Reactions:

- Nucleophilic Ring Transformations: this compound can undergo nucleophilic ring transformations with ketones and nitrogen sources, yielding diverse nitropyridines and nitroanilines that are not easily produced by other methods .

| Reaction Type | Substrates | Products | Yield |

|---|---|---|---|

| Nucleophilic Ring Transformation | Ketones + Ammonia | Nitroanilines | High |

| Three-Component Ring Transformation | Dinitropyridone + Ketones | Nitrocyclic Compounds | Good |

Pharmaceutical Applications

Research indicates that derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. Studies have reported promising biological activities, including antibacterial, antifungal, and antiprotozoal properties .

Case Study: Antimicrobial Activity

A study evaluated the antibacterial efficacy of synthesized derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity, suggesting potential therapeutic applications in treating infections .

The biological activity of this compound is largely attributed to its ability to interact with biological molecules. Understanding these interactions is crucial for assessing safety and efficacy profiles in therapeutic applications.

Mechanism of Action:

While specific mechanisms remain under investigation, the compound's electron-deficient nature likely facilitates interactions with nucleophilic sites in biological systems .

Mécanisme D'action

The mechanism of action of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

1-Methyl-3,5-dinitro-1H-pyridin-2-one can be compared with other nitro-substituted pyridines and pyridones:

1-Methyl-3,5-dinitro-2-pyridone: Similar in structure but differs in the position of the nitro groups.

3,5-Dinitropyridine: Lacks the methyl group at the 1 position.

1-Methyl-4,5-dinitroimidazole: Contains an imidazole ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Activité Biologique

1-Methyl-3,5-dinitro-1H-pyridin-2-one (MDP) is a nitrogen-containing heterocyclic compound notable for its unique structure, comprising a pyridine ring substituted with two nitro groups and a methyl group. The molecular formula is C₆H₅N₃O₄. Due to its electron-deficient nature, MDP exhibits significant chemical reactivity, making it a valuable precursor in the synthesis of various biologically active compounds. This article explores the biological activity of MDP, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

MDP can be synthesized through various methods, typically involving multi-step reactions that modify its functional groups. Its reactivity allows it to serve as an intermediate in the synthesis of complex organic molecules. The compound is known for its nucleophilic properties, which facilitate reactions with primary amines to produce carbamates without the need for reducing agents .

Antimicrobial Properties

Research has indicated that derivatives of MDP exhibit diverse biological activities, particularly antibacterial and antifungal properties. For instance, studies have demonstrated that certain MDP derivatives show activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range from ≤0.25 µg/mL to >200 µg/mL .

| Pathogen | MIC Value (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | ≤0.25 - >200 | Active |

| Pseudomonas aeruginosa | >32 | No activity |

| Klebsiella pneumoniae | >32 | No activity |

| Candida albicans | >32 | No activity |

| Cryptococcus neoformans | ≤0.25 | Weak activity |

The antimicrobial selectivity observed suggests that structural modifications of MDP can enhance its efficacy against specific pathogens, particularly MRSA .

The mechanism by which MDP exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with molecular targets through its nitro and pyridine groups. These interactions may activate or inhibit various biochemical pathways depending on the specific application . Understanding these mechanisms is crucial for assessing the safety and efficacy of MDP in therapeutic contexts.

Case Studies and Research Findings

- Antibacterial Activity : A study assessed the antibacterial effects of MDP derivatives against a panel of bacterial pathogens. The results indicated significant activity against MRSA, with some compounds exhibiting low MIC values. However, no significant activity was observed against Gram-negative bacteria or certain fungi at tested concentrations .

- Cytotoxicity Assessment : In evaluating the cytotoxicity of MDP derivatives against human embryonic kidney cells (HEK293), it was found that while some compounds displayed cytotoxic effects, others maintained low toxicity profiles alongside potent antibacterial activities. This highlights the potential for developing selective antibacterial agents from MDP derivatives.

- Therapeutic Applications : Ongoing research aims to explore the therapeutic potential of MDP in treating infections caused by resistant bacterial strains. Its derivatives are being investigated for their ability to enhance efficacy while minimizing toxicity .

Propriétés

IUPAC Name |

1-methyl-3,5-dinitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVELJVEBLWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394381 | |

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14150-94-8 | |

| Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.